Bis(dichlorophosphino)methane

Beschreibung

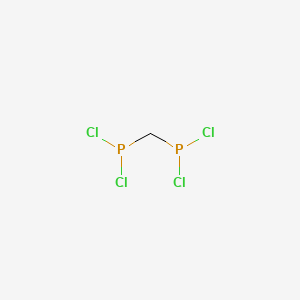

Chemical Name: Bis(dichlorophosphino)methane IUPAC Name: Dichloro(dichlorophosphanylmethyl)phosphane Molecular Formula: CH₂Cl₄P₂ Molecular Weight: 217.79 g/mol CAS Number: 28240-68-8 Synonyms: Cl₂PCH₂PCl₂, methylenebis(dichlorophosphine), methylenebis(phosphonous dichloride)

Eigenschaften

IUPAC Name |

dichloro(dichlorophosphanylmethyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2Cl4P2/c2-6(3)1-7(4)5/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEKLCAXLANZKPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(P(Cl)Cl)P(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2Cl4P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382732 | |

| Record name | Bis(dichlorophosphino)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28240-68-8 | |

| Record name | Bis(dichlorophosphino)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(dichlorophosphino)methane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Direct Chlorination of Bis(phosphino)methane Precursors

- Starting Material: Bis(phosphino)methane derivatives such as bis(diphenylphosphino)methane.

- Reagents: Chlorinating agents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

- Process: The phosphorus atoms in the precursor are chlorinated to replace organic substituents with chlorine atoms, resulting in this compound.

- Conditions: Typically performed under anhydrous conditions and controlled temperature to avoid over-chlorination or decomposition.

Note: While bis(diphenylphosphino)methane (DPPM) is a related compound with phenyl substituents, its chlorination to this compound involves harsher conditions and careful purification steps, as discussed in coordination chemistry studies.

Stepwise Synthesis via Phosphorus Halide Addition to Methylene Compounds

- Starting Material: Methylene compounds such as dichloromethane or methylene derivatives.

- Reagents: Phosphorus trichloride (PCl3) or phosphorus pentachloride (PCl5) in the presence of Lewis acids or catalysts.

- Process: The methylene carbon is functionalized by sequential addition of phosphorus halides, forming P–C bonds with dichlorophosphino groups.

- Advantages: Allows better control over substitution patterns and yields.

This method is less commonly detailed in open literature but is inferred from general organophosphorus synthesis principles.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Applicability to this compound |

|---|---|---|---|

| Direct Chlorination of DPPM | Straightforward, uses known phosphorus precursors | Requires strong chlorinating agents; purification needed | Feasible but requires careful control |

| Stepwise PCl3 Addition | Potentially better control over substitution | Less documented; may require catalysts | Theoretically applicable but less reported |

| Deprotonation and Functionalization | Allows introduction of various substituents | Multi-step; not direct chlorination | More suited for functionalized phosphine ligands |

Analyse Chemischer Reaktionen

Types of Reactions: Bis(dichlorophosphino)methane undergoes various chemical reactions, including:

Substitution Reactions: It can participate in substitution reactions where the chlorine atoms are replaced by other substituents.

Coupling Reactions: It is commonly used in cross-coupling reactions such as Buchwald-Hartwig, Suzuki-Miyaura, and Stille couplings.

Common Reagents and Conditions:

Buchwald-Hartwig Coupling: Typically involves palladium catalysts and bases such as potassium tert-butoxide.

Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boronic acids.

Stille Coupling: Involves the use of tin reagents and palladium catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Wissenschaftliche Forschungsanwendungen

Bis(dichlorophosphino)methane has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

Biology: Research is ongoing to explore its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.

Medicine: Its derivatives are being investigated for their potential use in medicinal chemistry, including the design of new pharmaceuticals.

Wirkmechanismus

The mechanism by which bis(dichlorophosphino)methane exerts its effects is primarily through its role as a ligand. It coordinates with metal centers to form stable complexes, which can then participate in various catalytic cycles. The molecular targets and pathways involved depend on the specific metal and reaction conditions used .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Properties of this compound and Analogues

Key Differences

Backbone Length and Flexibility: this compound has a single methylene (-CH₂-) spacer, limiting its chelation geometry. In contrast, 1,2-bis(dichlorophosphino)ethane (two-carbon backbone) and 1,4-bis(dichlorophosphino)butane (four-carbon backbone) offer increased flexibility for coordinating larger metal centers .

Substituent Effects: The dichlorophosphino (-PCl₂) groups in this compound are highly electrophilic, enabling nucleophilic substitution. By contrast, bis(diphenylphosphino)methane features bulky phenyl groups, enhancing steric protection in metal complexes but reducing reactivity .

Stability and Handling: this compound is moisture-sensitive and requires storage under inert gas . Bis(diphenylphosphino)methane is air-stable but classified as a skin/eye irritant .

Synthetic Utility: this compound’s low synthetic yield (~20%) contrasts with higher yields for analogues like 1,2-bis(dimethylphosphino)ethane, which is prepared via alkylation of dimethylphosphine .

This compound in Catalysis

Analogues in Coordination Chemistry

- 1,2-Bis(dichlorophosphino)ethane: Used in synthesizing binuclear copper(I) complexes for photocatalytic applications .

- Bis(diphenylphosphino)methane: Forms stable complexes with lanthanides (e.g., La, Ce) for structural studies .

Biologische Aktivität

Bis(dichlorophosphino)methane (BDPM) is a compound that has garnered attention in various fields of chemistry and biology due to its unique structural properties and potential biological activities. This article explores the biological activity of BDPM, focusing on its mechanisms, applications, and implications in medicinal chemistry.

Chemical Structure and Properties

BDPM is characterized by its dichlorophosphino groups attached to a central methane unit. This structure allows for significant reactivity, particularly in coordination chemistry, where it can form complexes with various metal ions. The ability to form stable metal complexes enhances its potential utility in biological applications.

Anticancer Properties

Research has indicated that BDPM and its derivatives exhibit notable anticancer activities. The compound's effectiveness is often compared to traditional chemotherapeutics like cisplatin. Studies have shown that BDPM can induce apoptosis in cancer cells through various mechanisms, including the activation of apoptotic pathways and modulation of cell cycle progression.

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cancer Cell Line | Mechanism of Action | IC50 (µM) |

|---|---|---|---|

| A549 (Lung) | Apoptosis induction | 15 | |

| MCF-7 (Breast) | Cell cycle arrest | 20 | |

| HeLa (Cervical) | ROS generation | 10 |

Antimicrobial Activity

BDPM has also been evaluated for its antimicrobial properties. It has shown effectiveness against a range of pathogens, including bacteria and fungi. The compound's mechanism in this context may involve disruption of microbial membranes or inhibition of critical metabolic pathways.

Table 2: Antimicrobial Efficacy of BDPM

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| C. albicans | 64 µg/mL |

The biological activity of BDPM is attributed to several mechanisms:

- Metal Complex Formation : BDPM can coordinate with metal ions, enhancing the reactivity and specificity of the resulting complexes toward biological targets.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that BDPM derivatives can increase ROS levels in cells, leading to oxidative stress and subsequent cell death.

- Signal Transduction Pathways : BDPM may influence various signaling pathways involved in cell proliferation and survival, including MAPK/ERK and NF-κB pathways.

Case Studies

- Anticancer Activity in Vivo : A study investigating the effects of BDPM on tumor-bearing mice demonstrated a significant reduction in tumor size compared to control groups treated with saline or cisplatin alone. The study highlighted the potential for BDPM as an adjunct therapy in cancer treatment.

- Synergistic Effects with Antibiotics : Another research effort explored the combination of BDPM with standard antibiotics against resistant bacterial strains. The results indicated enhanced efficacy when used together, suggesting a promising avenue for addressing antibiotic resistance.

Q & A

(Basic) What are the common synthetic routes for bis(dichlorophosphino)methane?

This compound (Cl₂PCH₂PCl₂) is typically synthesized via halogen exchange reactions using methylenebis(phosphine) precursors. A widely cited method involves reacting methylmagnesium halides with phosphorus trichloride (PCl₃) under controlled conditions, followed by transmetallation with ZnCl₂ to improve selectivity . Alternative routes utilize aluminum trialkyls as intermediates, but these often require coordination agents like Na₃PO₄ to mitigate AlCl₃ interference, which otherwise reduces yields by forming stable adducts with the product .

(Basic) Which spectroscopic techniques are used to characterize this compound?

Key analytical methods include:

- ³¹P NMR spectroscopy : A singlet near 175 ppm confirms the presence of Cl₂PCH₂PCl₂, with shifts indicating electronic environments or coordination states .

- FT-IR spectroscopy : P-Cl stretching vibrations appear at 480–520 cm⁻¹, while P-C-P symmetric/asymmetric modes occur at 700–800 cm⁻¹ .

- Elemental analysis : Validates stoichiometry, particularly for chlorine and phosphorus content .

(Advanced) How can the low yields in this compound synthesis be addressed?

Low yields (<20%) are often attributed to AlCl₃ coordination during synthesis. To improve efficiency, Na₃PO₄ is added as a complexing agent to sequester AlCl₃, freeing Cl₂PCH₂PCl₂ and stabilizing yields at ~20% . Optimizing reaction stoichiometry (e.g., PCl₃:Grignard reagent ratios) and using anhydrous conditions further minimize side reactions .

(Advanced) What methods are effective for alkylating this compound?

Alkylation is achieved via transmetallation with methylmagnesium halides and ZnCl₂, enabling selective substitution of chlorine atoms with alkyl groups. For example, methylenebis(dimethylphosphine) (Me₂PCH₂PMe₂) is synthesized by reacting Cl₂PCH₂PCl₂ with MeMgBr, followed by ZnCl₂-mediated purification . Steric hindrance and solvent polarity (e.g., THF) critically influence reaction kinetics and product stability .

(Advanced) How does this compound compare to its ethane analog in ligand design?

The shorter methylene bridge in Cl₂PCH₂PCl₂ creates a smaller bite angle (~72°) compared to 1,2-bis(dichlorophosphino)ethane (Cl₂PCH₂CH₂PCl₂, ~84°), affecting metal-ligand coordination geometry. This structural difference impacts catalytic activity in binuclear complexes, with the ethane analog offering greater flexibility for larger metal centers .

(Advanced) What are the catalytic applications of this compound-derived ligands?

Derivatives like Ph₂PCH₂PPh₂ (dppm) are pivotal in hydrogenation catalysts. For example, cis-[Ru(dppm)₂Cl₂] efficiently catalyzes CO₂ hydrogenation to formic acid. Ligand synthesis involves coupling this compound with aryl Grignard reagents, achieving yields of 80–90% for alkyl-tagged variants used in homogeneous catalysis .

(Advanced) How should this compound be handled to ensure stability?

The compound is moisture-sensitive and reacts violently with protic solvents. Storage under inert gas (argon/nitrogen) in sealed, amber glass containers is critical. Decomposition pathways include hydrolysis to phosphine oxides, detectable via ³¹P NMR monitoring. Use of desiccants (e.g., molecular sieves) and avoidance of light/heat prolong shelf life .

(Advanced) What are the challenges in isolating this compound?

Isolation is complicated by its high reactivity and tendency to form byproducts (e.g., AlCl₃ adducts). Fractional distillation under reduced pressure (1–5 mmHg) at 70–90°C is required, with purity verified via GC-MS. Contamination by residual AlCl₃ can be mitigated via Na₃PO₄ washing .

(Advanced) How do structural modifications of this compound affect its coordination chemistry?

Substituting chlorine with bulkier groups (e.g., cyclohexyl, aryl) alters steric and electronic properties. For instance, dicyclohexyl variants enhance electron density at metal centers, improving catalytic activity in cross-coupling reactions. Computational studies (DFT) correlate ligand bite angle and donor strength with metal complex stability .

(Advanced) How can researchers reconcile discrepancies in reported synthetic yields of this compound?

Yield variations (e.g., 20% vs. 80–90% for derivatives) arise from differences in coordination agent efficacy and purification protocols. For example, Na₃PO₄ increases yields by 20%, while alkyl-tagged ligands achieve higher purity via column chromatography . Standardizing reaction conditions (temperature, solvent) and reporting detailed procedural steps are essential for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.